molecular formula C12H17NO3 B13523832 2-(2,3,4-Trimethoxyphenyl)azetidine

2-(2,3,4-Trimethoxyphenyl)azetidine

Cat. No.: B13523832
M. Wt: 223.27 g/mol
InChI Key: OGPORGUFFGBFAE-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring attached to a 2,3,4-trimethoxyphenyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties. The trimethoxyphenyl group contributes to the compound’s stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-trimethoxyphenyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Trimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the azetidine ring is reacted with a trimethoxyphenyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with various substituents using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.

    Substitution: Alkyl halides, sulfonates, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Functionalized azetidines with various substituents.

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)azetidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)azetidine involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The trimethoxyphenyl group can enhance binding affinity and specificity, while the azetidine ring’s strain can facilitate reactive interactions.

Comparison with Similar Compounds

    2-(2,3,4-Trimethoxyphenyl)pyrrolidine: Similar structure but with a five-membered ring.

    2-(2,3,4-Trimethoxyphenyl)aziridine: Contains a three-membered ring, leading to different reactivity.

    2-(2,3,4-Trimethoxyphenyl)piperidine: Features a six-membered ring, offering different stability and reactivity profiles.

Uniqueness: 2-(2,3,4-Trimethoxyphenyl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity. This makes it a valuable scaffold in synthetic chemistry and drug development, offering distinct advantages over its five- and six-membered counterparts.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)azetidine

InChI

InChI=1S/C12H17NO3/c1-14-10-5-4-8(9-6-7-13-9)11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3

InChI Key

OGPORGUFFGBFAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CCN2)OC)OC

Origin of Product

United States

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